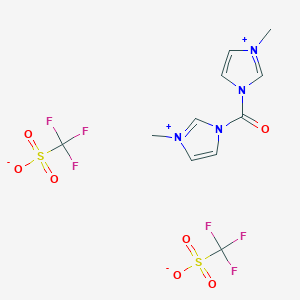

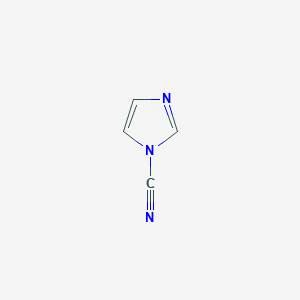

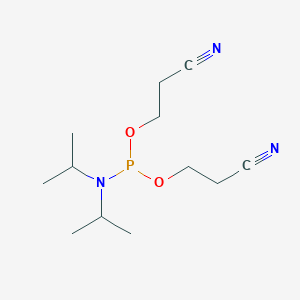

1H-Imidazole-1-carbonitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1H-Imidazole-1-carbonitrile derivatives involves multiple strategies, including treatment of dinitroimidazoles with potassium cyanide in aqueous methanol solution to obtain 4(5)-nitro-1H-imidazole-5(4)-carbonitrile and its derivatives. This process highlights the compound's accessibility through cine-substitution reactions (J. Suwiński & K. Świerczek, 1998). Additionally, imidazole compounds have been synthesized using nanostructured ionic liquid (NIL) catalysts, demonstrating the utility of green chemistry principles in their production (Meysam Yarie et al., 2018).

Molecular Structure Analysis

The molecular structure of 1H-imidazole-1-carbonitrile and related compounds has been elucidated through various spectroscopic and crystallographic techniques. For example, the crystal structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was determined using X-ray crystallography, revealing intricate details about intramolecular and intermolecular interactions that govern the compound's stability and reactivity (S. Özbey et al., 2004).

Chemical Reactions and Properties

1H-Imidazole-1-carbonitrile undergoes various chemical reactions, including N-alkylation and cycloaddition, to form a wide range of functionalized derivatives. These reactions are often facilitated by catalysts and can be optimized under green chemistry conditions, such as ultrasound promotion or the use of solid-base catalysts, to enhance yields and reduce environmental impact (J. M. López-Pestaña et al., 2002).

Physical Properties Analysis

The physical properties of 1H-Imidazole-1-carbonitrile derivatives, including their thermal and optical characteristics, have been studied extensively. For instance, the thermal stability and decomposition kinetics of 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD) were investigated, revealing the compound's suitability for applications requiring high-nitrogen content and excellent thermal properties (R. Lewczuk et al., 2020).

Chemical Properties Analysis

The chemical properties of 1H-Imidazole-1-carbonitrile are influenced by its functional groups and molecular structure. Studies on substituted 1H-imidazole-4,5-dicarbonitrile compounds as catalysts have provided insights into their reactivity and potential applications in organic synthesis (J. Bats et al., 2013). Moreover, the reactivity of 1H-imidazole-1-carbonitrile with various nucleophiles and electrophiles has been explored, demonstrating its versatility in constructing complex molecular architectures.

Applications De Recherche Scientifique

It is used in the synthesis and mass spectrometry analysis of chemical compounds, such as labeled 4(5)-nitro-1H-imidazole-5(4)-carbonitriles (Świerczek, 2002).

The compound plays a role in studying solvation processes and solute-solvent interactions of imidazole compounds in various solvents like water, methanol, and acetonitrile (Herrera-Castro & Torres, 2019).

1H-Imidazole-1-carbonitrile analogues are potent and selective inhibitors of cathepsin S, showing effectiveness in cellular and in vivo assays (Cai et al., 2010).

The compound is utilized in the synthesis of analogs related to purines, which have a range of biological activities (Colomer & Moyano, 2011).

It's used in the synthesis of imidazole derivatives and trimethylsilanecarbonitrile (Mlostoń et al., 2000).

1H-Imidazole-1-carbonitrile is involved in synthesizing imidazole and purine derivatives with anti-influenza A virus activity (Bizzarri et al., 2021).

Imidazole-acetonitrile mixtures can produce nitrogen-doped carbon nanotubes, potentially useful in fuel cell applications (Liu et al., 2011).

1H-Imidazole-4,5-dicarbonitrile catalysts are employed in the coupling reaction of nucleoside methyl phosphonamidites (Bats, Schell, & Engels, 2013).

1H-imidazol-3-ium trinitromethanide is a recyclable catalyst for synthesizing imidazo[1,2-a]pyrimidine-3-carbonitriles (Yarie et al., 2018).

1H-Imidazole-1-carbonitrile shows in vitro activity against dermatophytes, yeasts, other fungi, and gram-positive bacteria, and in vivo against Candida albicans (Heeres, Backx, & van Cutsem, 1976).

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Orientations Futures

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

Propriétés

IUPAC Name |

imidazole-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3/c5-3-7-2-1-6-4-7/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPWXZZHNSOZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189828 | |

| Record name | N-Cyanoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole-1-carbonitrile | |

CAS RN |

36289-36-8 | |

| Record name | N-Cyanoimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036289368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyanoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazole-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CYANOIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S26K6QWG5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

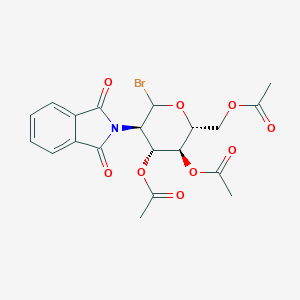

![[(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate](/img/structure/B43488.png)

![Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-](/img/structure/B43499.png)